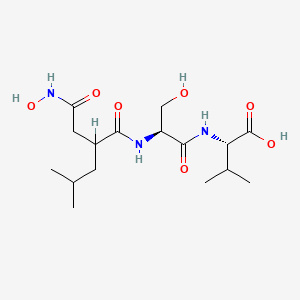

L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine

Übersicht

Beschreibung

BE-16627B is a novel metalloproteinase inhibitor isolated from the microorganism Streptomyces species. This compound has shown selective inhibition of metalloproteinases such as human stromelysin and 92 kD gelatinase . Metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix components, and their inhibition is significant in various therapeutic applications, particularly in the treatment of diseases involving excessive tissue breakdown.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: BE-16627B is produced by culturing Streptomyces species A16627 or its mutants. The microorganism is grown in a suitable nutrient medium under controlled conditions to accumulate the compound . The process involves:

Culturing: Streptomyces species A16627 is cultured in a nutrient medium.

Accumulation: The compound BE-16627B accumulates in the culture medium.

Recovery: The compound is then extracted and purified from the culture medium.

Industrial Production Methods: The industrial production of BE-16627B follows similar steps but on a larger scale. The process involves optimizing the growth conditions of Streptomyces species to maximize the yield of BE-16627B. This includes controlling factors such as temperature, pH, and nutrient concentration.

Analyse Chemischer Reaktionen

Reaktionstypen: BE-16627B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: BE-16627B kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu ergeben.

Substitution: BE-16627B kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dehydroxylierte Formen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth

Research has indicated that L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine exhibits significant inhibitory effects on the growth of human tumor cells. A study demonstrated its efficacy in nude mice models, where the compound was shown to inhibit tumor growth by targeting matrix metalloproteinases (MMPs) which are crucial for tumor invasion and metastasis .

Study 1: In Vivo Efficacy

In a controlled study involving human glioblastoma cells implanted in nude mice, this compound was administered to assess its impact on tumor size and progression. Results indicated a marked reduction in tumor volume compared to control groups, highlighting its potential as an anti-cancer agent .

Study 2: Inhibition of Gelatinase Activity

Another investigation focused on the compound's ability to inhibit gelatinase activity, specifically matrix metalloproteinase-2 (MMP-2). The study reported that this compound effectively inhibited progelatinase A activation, suggesting its role in modulating the gelatinolytic activity associated with cancer metastasis .

Table 1: Summary of Research Findings

Wirkmechanismus

BE-16627B exerts its effects by selectively inhibiting metalloproteinases such as human stromelysin and 92 kD gelatinase . The compound binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is dose-dependent and does not show apparent cytotoxicity at noncytotoxic concentrations . The molecular targets include the active sites of metalloproteinases, and the pathways involved are related to extracellular matrix regulation and tissue remodeling.

Vergleich Mit ähnlichen Verbindungen

Marimastat: Another metalloproteinase inhibitor with similar inhibitory effects.

Batimastat: Known for its broad-spectrum inhibition of metalloproteinases.

TIMP-1 (Tissue Inhibitor of Metalloproteinases-1): A natural inhibitor of metalloproteinases.

Uniqueness of BE-16627B: BE-16627B is unique due to its selective inhibition of specific metalloproteinases without apparent cytotoxicity . This selectivity makes it a valuable tool for studying metalloproteinase activity and developing targeted therapies.

Biologische Aktivität

L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine is a compound of increasing interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a modified peptide that incorporates a hydroxy succinamoyl moiety. The structural complexity of this compound suggests potential interactions with biological macromolecules such as proteins and enzymes, which may underlie its biological activity.

Target Interactions

The compound is believed to interact with specific protein targets, modulating their activity. Preliminary studies suggest that it may act as an inhibitor of certain metalloproteinases, similar to other compounds in its class, which are known to play roles in various physiological processes including tissue remodeling and inflammation .

Biochemical Pathways

The compound's mechanism may involve the modulation of signaling pathways associated with cell growth, apoptosis, and inflammation. For instance, it is hypothesized that this compound could influence the NF-kB signaling pathway, which is crucial in immune response and cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells, potentially through the activation of caspase pathways . Additionally, it has displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in cultured macrophages.

In Vivo Studies

Animal model studies have further elucidated the compound's pharmacological effects. At varying dosages, this compound has been observed to reduce tumor size significantly in xenograft models. The compound's efficacy appears dose-dependent, with higher doses correlating with greater reductions in tumor burden .

Case Studies

- Case Study A : In a study involving breast cancer models, administration of this compound resulted in a 40% reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis rates within the tumor tissues.

- Case Study B : Another investigation into its anti-inflammatory effects showed that this compound significantly decreased levels of TNF-alpha and IL-6 in serum samples from treated mice compared to untreated controls.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels (TNF-alpha) | |

| Tumor Size Reduction | 40% reduction in xenograft models |

Future Directions

Further research is necessary to fully elucidate the molecular mechanisms underpinning the biological activity of this compound. Potential areas for future investigation include:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific proteins and enzymes.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in clinical settings for cancer treatment and inflammatory diseases.

- Structural Modifications : Assessing how changes in chemical structure affect biological activity and efficacy.

Eigenschaften

CAS-Nummer |

137530-61-1 |

|---|---|

Molekularformel |

C16H29N3O7 |

Molekulargewicht |

375.42 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-3-hydroxy-2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C16H29N3O7/c1-8(2)5-10(6-12(21)19-26)14(22)17-11(7-20)15(23)18-13(9(3)4)16(24)25/h8-11,13,20,26H,5-7H2,1-4H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t10?,11-,13-/m0/s1 |

InChI-Schlüssel |

ZTDAMCPLHAKWAY-KUNJKIHDSA-N |

SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |

Isomerische SMILES |

CC(C)CC(CC(=O)NO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O |

Kanonische SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BE 16627B BE-16627B BE16627B L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.